

## potential off-target effects of TES-1025

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-1025 |           |
| Cat. No.:            | B611293  | Get Quote |

## **TES-1025 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **TES-1025**, a potent and selective inhibitor of human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD).

# Frequently Asked Questions (FAQs)

Q1: What is the primary target of TES-1025?

A1: The primary target of **TES-1025** is human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD).[1][2] It is a potent, competitive inhibitor with an IC50 of 13 nM and a Ki of 0.85  $\pm$  0.22 nM for human ACMSD.[3][4]

Q2: How does inhibition of ACMSD by TES-1025 work?

A2: ACMSD is a key enzyme in the kynurenine pathway, which is involved in the de novo synthesis of NAD+. By inhibiting ACMSD, **TES-1025** blocks the degradation of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS), leading to its spontaneous cyclization to form quinolinic acid, a precursor for NAD+ synthesis. This ultimately increases intracellular NAD+ levels.[3][5]

Q3: Has **TES-1025** been profiled for off-target activities?



A3: Yes, **TES-1025** has been evaluated for potential off-target activities and is described as a selective inhibitor with a suitable in vitro safety profile.[2][3] While comprehensive public data from broad panel screens (e.g., CEREP) is not readily available in the primary literature, the compound's selectivity has been a key aspect of its development.

Q4: What should I do if I observe an unexpected phenotype in my experiment with **TES-1025**?

A4: If you observe an unexpected phenotype, we recommend the following troubleshooting steps:

- Confirm On-Target Engagement: Measure NAD+ levels or the accumulation of upstream metabolites in the kynurenine pathway in your experimental system to confirm that TES-1025 is engaging with its primary target, ACMSD.
- Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the known IC50 of TES-1025 for ACMSD.
- Use a Structurally Unrelated ACMSD Inhibitor: If available, use a structurally different ACMSD inhibitor as a control to see if the same phenotype is observed. This can help distinguish between on-target and potential off-target effects.
- Consult the Literature for Pathway-Related Effects: Increased NAD+ levels can have wideranging effects on cellular metabolism and signaling. Review the literature to see if the observed phenotype could be a downstream consequence of NAD+ modulation.

## **Troubleshooting Guide**



| Observed Issue                                   | Potential Cause                                                               | Recommended Action                                                                                                                                                                                                                                     |
|--------------------------------------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cell toxicity at high concentrations  | Off-target effects or exaggerated on-target effects.                          | Determine the EC50 for the toxicity and compare it to the IC50 for ACMSD inhibition. A large window between the two values suggests on-target effects at high concentrations. If the values are close, consider the possibility of off-target effects. |
| Phenotype not consistent with known NAD+ biology | Potential off-target effect or a novel downstream effect of ACMSD inhibition. | Perform a rescue experiment<br>by supplementing with<br>downstream metabolites of the<br>NAD+ pathway. If the<br>phenotype is not rescued, it<br>may be indicative of an off-<br>target effect.                                                        |
| Variability in experimental results              | Issues with compound stability, solubility, or experimental setup.            | Ensure proper handling and storage of TES-1025. Verify the final concentration and solubility in your assay medium. Include appropriate positive and negative controls in your experimental design.                                                    |

## **Experimental Protocols**

Protocol 1: ACMSD Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from the methods described in the primary literature.[1][6]

Objective: To determine the inhibitory activity of TES-1025 on human ACMSD.

Materials:



- Recombinant human ACMSD
- 3-hydroxyanthranilic acid (3-HAA)
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)
- TES-1025
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Spectrophotometer capable of reading at 360 nm

#### Procedure:

- Prepare a stock solution of TES-1025 in DMSO.
- In a suitable microplate, add the assay buffer.
- Add 3-HAA to the wells.
- Add 3-HAO to initiate the conversion of 3-HAA to ACMS.
- Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete (i.e., the absorbance stabilizes).
- Add a known concentration of recombinant human ACMSD to the wells.
- Immediately add serial dilutions of TES-1025 or vehicle control (DMSO) to the wells.
- Monitor the decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS by ACMSD.
- Calculate the initial rate of the reaction for each concentration of TES-1025.
- Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

### **Visualizations**





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [potential off-target effects of TES-1025]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#potential-off-target-effects-of-tes-1025]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com